molecular formula C13H15BrO3 B1327863 Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate CAS No. 898777-03-2

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Cat. No.: B1327863
CAS No.: 898777-03-2
M. Wt: 299.16 g/mol
InChI Key: BEDZDOIZVZHGCR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C13H15BrO3 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potent Anti-HIV Activity

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate has been utilized in the synthesis of novel anti-HIV compounds. A study demonstrated its use in creating potent 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, which exhibited significant activity against HIV-1 (Danel et al., 1996).

Enantioselective Hydrogenation in Organic Salts

Another application includes its role in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, an important process in chiral synthesis. This process was enhanced in ionic liquid systems containing organic salts, demonstrating high levels of asymmetric induction (Starodubtseva et al., 2004).

Anticancer Agent Synthesis

The compound is also involved in synthesizing potential anticancer agents. A study reported the synthesis of polysubstituted pyrazoles with this compound, indicating its potential in developing new cancer treatments (Soliman & Shafik, 1975).

Antimicrobial Properties

Research has been conducted on the synthesis and evaluation of this compound derivatives for their antimicrobial properties. Some synthesized compounds showed significant activity against various bacterial and fungal strains, highlighting its potential in antimicrobial drug development (Kucukguzel et al., 1999).

Biosynthesis in Wine Production

Additionally, this compound has been studied in the context of wine production. It was added to a simulated sherry, where it yielded various products, confirming proposed pathways for the formation of certain gamma-substituted-gamma-butyrolactones present in film sherries (Fagan et al., 1981).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes involved in carbon-carbon bond formation .

Mode of Action

The compound likely interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s plausible that the compound may influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling, it may facilitate the formation of new carbon-carbon bonds, thereby influencing the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of solvent and the presence of a suitable catalyst .

Properties

IUPAC Name

ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)5-4-12(15)10-6-9(2)7-11(14)8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZDOIZVZHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645703
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-03-2
Record name Ethyl 3-bromo-5-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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